3-(Aminomethyl)hexan-2-ol
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Overview
Description
3-(Aminomethyl)hexan-2-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and a secondary alcohol, characterized by the presence of an amino group (-NH2) attached to the third carbon and a hydroxyl group (-OH) attached to the second carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)hexan-2-ol can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Hexan-2-one: Starting material.
Formaldehyde: Reacts with hexan-2-one to form an intermediate.
Ammonia: Provides the amino group.
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Forms hexan-2-one or hexanal.
Reduction: Forms secondary amines.
Substitution: Forms halogenated derivatives.
Scientific Research Applications
3-(Aminomethyl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)hexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexan-2-ol: Similar structure but lacks the amino group.
3-Aminopentane: Similar structure but lacks the hydroxyl group.
2-Aminohexane: Similar structure but the amino group is attached to the second carbon.
Uniqueness
3-(Aminomethyl)hexan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Biological Activity
3-(Aminomethyl)hexan-2-ol, also known as a derivative of hexanol with an amino group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its role as a precursor in the synthesis of pharmaceuticals and its direct biological effects.
This compound can be characterized by the following chemical properties:
- Molecular Formula : C7H17NO
- Molecular Weight : 129.22 g/mol
- CAS Number : 5645-64-7
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within biological systems. It may act as a nucleophile, engaging in reactions with electrophilic sites on proteins and enzymes, potentially altering their function. This mechanism is crucial for understanding its role in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity.
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective effects, particularly in relation to neuropathic pain and epilepsy. The amino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
- Anticancer Potential : Some derivatives of aminomethyl alcohols have shown promise in inhibiting tumor growth and modulating pathways related to cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Exhibited activity against various bacterial strains (e.g., E. coli, S. aureus). |
Neuroprotective | Potential efficacy in models of neuropathic pain and seizure disorders. |
Anticancer | Inhibitory effects noted in certain cancer cell lines; further studies needed. |
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of similar compounds, it was found that derivatives with an aminomethyl group could reduce neuronal cell death induced by oxidative stress. This suggests that this compound might offer similar protective benefits, particularly against conditions like epilepsy and chronic pain syndromes.
Case Study 2: Antimicrobial Activity
Research conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis, indicating that this compound could exhibit comparable properties.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-(aminomethyl)hexan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-7(5-8)6(2)9/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
NSDNPCSORSHNPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C)O |
Origin of Product |
United States |
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